molecular formula C12H12ClN3O3 B10953252 4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10953252
M. Wt: 281.69 g/mol
InChI Key: DMGGBIAPDUFKOF-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chloro group and a carboxamide group, along with a dimethoxyphenyl moiety. Its molecular formula is C12H12ClN3O3, and it has a molecular weight of approximately 281.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3O3/c1-18-7-3-4-10(19-2)9(5-7)15-12(17)11-8(13)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,17)

InChI Key

DMGGBIAPDUFKOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)Cl

Origin of Product

United States

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